Catalog No.
M. Wt
441.4 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name



4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid

Molecular Formula


Molecular Weight

441.4 g/mol



InChI Key





2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine; 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid; 4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid

Canonical SMILES

  • Origin: TPT is a synthetic compound, not found naturally.
  • Significance: Research suggests TPT acts as an electron acceptor []. This property makes it valuable in developing electrochromic materials (ECMs) []. ECMs can change color based on an applied voltage, finding use in electronic displays, smart windows, and energy storage devices []. Additionally, TPT shows promise as a linker molecule in the construction of Metal-Organic Frameworks (MOFs) []. MOFs are porous materials with potential applications in gas adsorption and separation, including CO2 capture.

Molecular Structure Analysis

  • TPT has a triazine core (a six-membered ring containing three nitrogen atoms) substituted at each position (2, 4, and 6) with a carboxyphenyl group (a phenyl ring with a carboxylic acid attached at the 4th position). []
  • This structure offers several notable features:
    • The triazine core is planar and aromatic, contributing to stability and electron-withdrawing character [].
    • The carboxyphenyl groups introduce functionality. The carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing interactions with other molecules and material properties [].

Physical And Chemical Properties Analysis

  • Solid state: Due to its aromatic and polar character, TPT is likely a solid at room temperature.
  • Solubility: The presence of carboxylic acid groups suggests some water solubility. However, the presence of aromatic groups may limit it. Solubility in organic solvents is also expected.
  • Melting point and boiling point: Data unavailable but likely high due to the aromatic character and strong intermolecular interactions.
  • Stability: The triazine core and carboxylic acid groups are generally stable functional groups, suggesting good chemical stability for TPT.

The mechanism of action of TPT depends on the specific application.

  • In ECMs: TPT's electron-withdrawing character allows it to accept electrons from neighboring molecules upon application of a voltage. This change in electronic state can be reflected in a color change of the material [].
  • In MOFs: TPT acts as a linker molecule, connecting metal clusters within the MOF structure. The carboxylic acid groups can participate in coordination with metal ions, influencing pore size and functionality of the MOF.

Electrochromic Materials (ECMs):

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (also known as 4,4′,4′′-s-Triazine-2,4,6-triyl-tribenzoic acid or H3TATB) acts as an electron acceptor in the development of electrochromic materials (ECMs) []. ECMs are materials that exhibit reversible color changes upon application of an electrical potential. This property makes them valuable for various applications, including:

  • Electronic Paper: ECMs can be used to create displays that are similar to traditional paper in terms of flexibility, readability, and low power consumption [].
  • Smart Windows: ECMs can be incorporated into windows to control the amount of light and heat entering a building, improving energy efficiency and occupant comfort [].
  • Energy Storage Devices: ECMs are being explored for use in energy storage devices, such as batteries and supercapacitors, due to their ability to store and release electrical energy [].

Metal-Organic Frameworks (MOFs):

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can be used as a linker molecule in the construction of metal-organic frameworks (MOFs) []. MOFs are highly porous materials with a well-defined structure, making them attractive for various applications, including:

  • CO2 Capture and Storage: MOFs based on 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine have shown promising potential for capturing carbon dioxide (CO2) from the atmosphere, which is a key component in mitigating climate change [].
  • Biosensors: MOFs incorporating 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can be used to develop highly sensitive and selective biosensors for the detection of various biological molecules [].

Other Potential Applications:

Research is ongoing to explore other potential applications of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, such as:

  • Organic Photovoltaics (OPVs): As a component in OPVs, which are devices that convert sunlight into electricity, 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine may contribute to improved efficiency and stability [].
  • Drug Delivery: The properties of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine are being investigated for its potential use in drug delivery systems.



GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.





4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid


Modify: 2023-08-15

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